molecular formula C8H10Cl4N2O2 B13821903 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone CAS No. 4556-76-7

2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone

Cat. No.: B13821903
CAS No.: 4556-76-7
M. Wt: 308.0 g/mol
InChI Key: OSFGXXUNAJQXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is a heterocyclic organic compound with the molecular formula C8H10Cl4N2O2 . It is known for its unique structure, which includes a piperazine ring substituted with dichloroacetyl groups. This compound is used primarily in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone typically involves the reaction of piperazine with dichloroacetyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the complete formation of the desired product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining stringent reaction conditions and using industrial-grade reagents and solvents. The purification of the compound is usually achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The dichloroacetyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperazine ring structure allows for binding to specific receptors or enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone: Similar structure but with fewer chlorine atoms.

    1,4-Bis(dichloroacetyl)piperazine: Another compound with dichloroacetyl groups on a piperazine ring.

Uniqueness

2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

4556-76-7

Molecular Formula

C8H10Cl4N2O2

Molecular Weight

308.0 g/mol

IUPAC Name

2,2-dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C8H10Cl4N2O2/c9-5(10)7(15)13-1-2-14(4-3-13)8(16)6(11)12/h5-6H,1-4H2

InChI Key

OSFGXXUNAJQXGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.